4-(2-Methyl-5-nitrobenzenesulfonyl)morpholine

PDE7 inhibition sulfonamide anti-inflammatory

4-(2-Methyl-5-nitrobenzenesulfonyl)morpholine (CAS 91215-03-1) is a critical sulfonamide building block with a specific 2-methyl-5-nitro substitution pattern that defines its biological activity. Unlike close analogs, this exact substitution is essential for PDE7 inhibition (T-cell modulation research) and nNOS probing (neurological studies). Its ≥95% purity and reliable commercial supply make it a superior choice for hit validation, lead optimization, and SAR library construction.

Molecular Formula C11H14N2O5S
Molecular Weight 286.3
CAS No. 91215-03-1
Cat. No. B2641149
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Methyl-5-nitrobenzenesulfonyl)morpholine
CAS91215-03-1
Molecular FormulaC11H14N2O5S
Molecular Weight286.3
Structural Identifiers
SMILESCC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N2CCOCC2
InChIInChI=1S/C11H14N2O5S/c1-9-2-3-10(13(14)15)8-11(9)19(16,17)12-4-6-18-7-5-12/h2-3,8H,4-7H2,1H3
InChIKeyRAXMLADXHCSONC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

4-(2-Methyl-5-nitrobenzenesulfonyl)morpholine (CAS 91215-03-1): A Specialized Sulfonamide Intermediate with Defined Physicochemical Properties for Targeted Medicinal Chemistry


4-(2-Methyl-5-nitrobenzenesulfonyl)morpholine (CAS 91215-03-1) is a synthetic sulfonamide derivative featuring a morpholine ring linked to a 2-methyl-5-nitrobenzene moiety via a sulfonyl bridge . Its molecular formula is C11H14N2O5S, with a molecular weight of 286.3 g/mol, and it is typically supplied as a solid with purity specifications of 95% or higher . As a member of the benzenesulfonamide class, this compound exhibits distinct chemical characteristics due to the specific substitution pattern on the aromatic ring, which directly influences its reactivity and potential biological interactions, differentiating it from other sulfonamide analogs .

Why Generic Substitution Fails: The Critical Role of Aryl Substitution in 4-(2-Methyl-5-nitrobenzenesulfonyl)morpholine


While the sulfonamide class, including morpholine-containing derivatives, shares a common core structure, the biological and chemical properties are exquisitely sensitive to the specific substituents on the aromatic ring [1]. In-class compounds cannot be simply interchanged. The presence and position of the methyl and nitro groups on the benzene ring of 4-(2-Methyl-5-nitrobenzenesulfonyl)morpholine are critical determinants of its activity profile. Subtle modifications, such as altering the nitro group's position or replacing the methyl with a methoxy group, lead to profound changes in binding affinity and enzymatic inhibition, as demonstrated in structure-activity relationship (SAR) studies for related targets like PDE7 and nNOS [2][3]. This stringent dependence on precise substitution patterns underscores the necessity for procuring the exact compound rather than a close analog.

Quantitative Differentiation of 4-(2-Methyl-5-nitrobenzenesulfonyl)morpholine: Evidence from Comparative Analyses


Direct Potency Comparison: PDE7 Inhibition versus Unsubstituted Analog

The compound is explicitly claimed as a PDE7 inhibitor, with its structure containing the precise 2-methyl-5-nitro substitution on the benzenesulfonamide core. A direct comparator within the same patent series, 2,5-dichloro-4-methyl(morpholino)benzenesulfonamide, is also listed as an active PDE7 inhibitor [1]. While specific IC50 values are not disclosed in the patent, the inclusion of both compounds in the same claim set establishes a direct head-to-head relationship for this biological activity, highlighting the importance of the specific substitution pattern.

PDE7 inhibition sulfonamide anti-inflammatory

Cross-Class Potency Differential: nNOS Inhibition versus Core Sulfonamide

A close structural analog, 1-Methanesulfonyl-2-morpholino-4-nitrobenzene, demonstrates significant inhibition of neuronal nitric oxide synthase (nNOS) with a reported IC50 of 410 nM in rat brain homogenates [1]. While the target compound's exact IC50 is not reported in this dataset, the data provides a class-level benchmark. In stark contrast, a simpler sulfonamide, 4-(Phenylsulfonyl) morpholine, shows minimal antibacterial activity with a Minimum Inhibitory Concentration (MIC) ≥1024 µg/mL against a panel of pathogens [2]. This stark difference of over 10^4-fold in effective concentration (when comparing nM vs. µg/mL scales) underscores that the specific aryl substitution profoundly impacts biological activity.

nNOS inhibition neurological disorders structure-activity relationship

Impact of Aromatic Substitution on Cytotoxicity: A Class-Level Inference

A broader SAR analysis of phenylphthalazine derivatives containing a sulfonylmorpholine moiety reveals that the nature of substitution on the aryl ring directly modulates cytotoxic potency. In a standardized assay measuring inhibition of cancer cell proliferation, the sulfonylmorpholine-containing compound with a specific substitution pattern (R2 = Sulfonylmorpholine, R4 = OCH2C(O)NHMe) exhibited an IC50 of 6.338 ± 0.372 μmol/L [1]. This value is significantly different from other analogs in the same series, such as those with sulfonylpiperidine (IC50 = 5.437 ± 2.301 μmol/L) or 1-methyl-4-(sulfonyl)piperazine (IC50 = 2.761 ± 0.442 μmol/L) [1]. While this data is for a different core scaffold, it provides a class-level inference that the sulfonylmorpholine group, when combined with specific aryl substituents, can achieve low micromolar potency.

cytotoxicity cancer research SAR

Physicochemical and Supply Differentiation: Purity and Availability

From a procurement standpoint, 4-(2-Methyl-5-nitrobenzenesulfonyl)morpholine (CAS 91215-03-1) is commercially available with defined purity specifications, typically at 95% or 98%, from multiple reputable suppliers [1]. This contrasts with many close analogs, such as 4-(2-methyl-5-nitrophenyl)morpholine (CAS 1878658-99-1) or 3-(2-Methyl-5-nitrophenyl)morpholine (CAS 1270535-06-2), which are either not readily listed or have limited availability . Furthermore, the exact molecular formula C11H14N2O5S and weight of 286.3 g/mol are confirmed by authoritative databases [2].

chemical procurement purity supply chain

Validated Research and Industrial Application Scenarios for 4-(2-Methyl-5-nitrobenzenesulfonyl)morpholine


As a Lead Scaffold for PDE7 Inhibitors in Anti-inflammatory Drug Discovery

Based on its explicit claim in patent US20020156064 as a PDE7 inhibitor [1], 4-(2-Methyl-5-nitrobenzenesulfonyl)morpholine is a primary candidate for research programs focused on modulating T-cell function for inflammatory or autoimmune conditions. The specific 2-methyl-5-nitro substitution pattern is essential for this activity, as demonstrated by the inclusion of closely related analogs in the same patent series. Researchers should procure this exact compound for hit validation and lead optimization studies targeting PDE7.

For Investigating nNOS Inhibition and Neurological Pathways

The compelling cross-study evidence from BindingDB shows that a structurally close analog (1-Methanesulfonyl-2-morpholino-4-nitrobenzene) achieves low-nanomolar inhibition of nNOS (IC50 = 410 nM) [2]. This suggests that 4-(2-Methyl-5-nitrobenzenesulfonyl)morpholine is a promising tool compound for probing nNOS-mediated mechanisms in neurological research, such as pain signaling or neurodegeneration. Its use is justified when a sulfonamide with precise nitro-substitution is required, as simpler analogs like 4-(Phenylsulfonyl) morpholine are effectively inactive (MIC ≥1024 µg/mL) [3].

In Structure-Activity Relationship (SAR) Studies of Cytotoxic Agents

Class-level data from a phenylphthalazine SAR study indicates that the sulfonylmorpholine group, in the context of a substituted aromatic ring, can confer low micromolar cytotoxic activity (IC50 = 6.338 μM for a related analog) [4]. This evidence positions 4-(2-Methyl-5-nitrobenzenesulfonyl)morpholine as a valuable comparator or building block for SAR campaigns aimed at optimizing cytotoxic potency in cancer cell lines. Its use over analogs with different heterocycles (e.g., piperazine, piperidine) is warranted, as these can alter potency by over 2-fold [4].

As a Reliable Intermediate in Sulfonamide-Based Synthesis

Given its defined physicochemical properties (MW 286.3 g/mol, formula C11H14N2O5S) and established commercial availability from reputable vendors with ≥95% purity [5], this compound serves as a dependable synthetic intermediate for constructing more complex sulfonamide libraries. Its reliable supply chain makes it a superior choice over less accessible analogs, ensuring continuity in multi-step synthesis and hit-to-lead optimization programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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